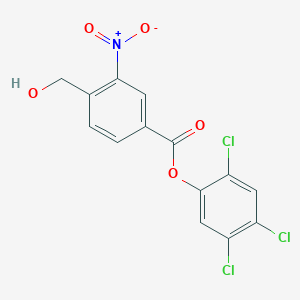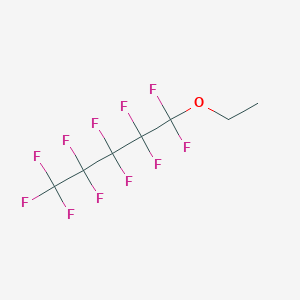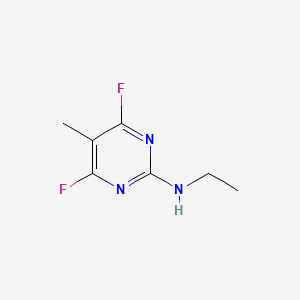
Nonacosa-7,21-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosa-7,21-diene is a long-chain hydrocarbon with the molecular formula C29H56. It is a type of diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields, including chemical ecology, where it has been identified as a component of insect pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonacosa-7,21-diene can be achieved through various organic synthesis methods. One common approach involves the use of cyclometallation reactions. For instance, the titanium-catalyzed intermolecular cross-cyclomagnesiation reaction of two allenes is a key step in the synthesis of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nonacosa-7,21-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
Nonacosa-7,21-diene has several applications in scientific research:
Chemical Ecology: It is a component of insect pheromones, particularly in species like Drosophila melanogaster.
Biology: Studies on the role of pheromones in insect behavior often involve this compound.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of new insect repellents or attractants.
Mechanism of Action
The mechanism by which Nonacosa-7,21-diene exerts its effects is primarily through its role as a pheromone. In insects, it interacts with specific olfactory receptors, triggering behavioral responses such as mating or aggregation . The molecular targets are typically olfactory receptor neurons that are highly sensitive to this compound.
Similar Compounds:
Heptacosa-7,11-diene: Another diene with similar pheromone activity in insects.
Pentacosa-7,11-diene: Also used in chemical ecology studies for its role in insect communication.
Uniqueness: this compound is unique due to its specific double bond positions and its role in the chemical communication of certain insect species. Its longer carbon chain compared to similar compounds may influence its volatility and interaction with olfactory receptors.
Properties
| 180251-78-9 | |
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-7,21-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15-16,18H,3-12,14,17,19-29H2,1-2H3 |
InChI Key |
XCRCESNAFBAKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
